2'-Deoxyguanosine monophosphate
Description
Properties
CAS No. |
14543-77-2 |
|---|---|
Molecular Formula |
C10H17N6O7P |
Molecular Weight |
364.25 |
Origin of Product |
United States |
Scientific Research Applications
Molecular Biology and Biochemistry
a. Building Blocks for Nucleic Acids
2'-Deoxyguanosine monophosphate serves as a fundamental building block for DNA synthesis. It is incorporated into DNA strands during replication and repair processes. The synthesis of oligonucleotides often utilizes dGMP as one of the key monomers, which can be chemically modified for various applications in genetic engineering and synthetic biology.
b. Role in DNA Repair Mechanisms
Research has shown that dGMP is involved in the formation of 8-hydroxyguanine, a common DNA lesion resulting from oxidative stress. Studies indicate that the presence of sodium ions influences the radiation yield of 8-hydroxyguanine formation in dGMP solutions, highlighting its relevance in understanding DNA damage and repair mechanisms .
Cancer Research
a. G-Quadruplex Structures
The formation of G-quadruplexes, which are secondary structures formed by guanine-rich sequences, has significant implications in cancer biology. dGMP is critical in the study of these structures, which are associated with gene regulation and telomere maintenance. Research indicates that synthetic polymers containing dGMP can stabilize G-quadruplex formations, potentially leading to novel therapeutic strategies against cancer .
b. Radiation-Induced Damage Studies
Investigations into the effects of radiation on dGMP have revealed insights into free radical formation and radical stability under various conditions. The study of radicals generated from dGMP upon irradiation provides valuable information about DNA damage pathways and the potential for developing radioprotective agents .
Pharmaceutical Applications
a. Drug Formulation and Delivery Systems
dGMP has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. The incorporation of dGMP into polymeric systems can enhance the delivery efficiency of drugs, particularly in targeted therapies .
b. Antiviral and Antitumor Agents
The potential use of dGMP derivatives in antiviral and antitumor therapies is an area of active research. Modifications to the dGMP structure can lead to compounds with enhanced biological activity against specific targets within viral replication cycles or tumorigenesis pathways.
Analytical Chemistry
a. Detection and Quantification Techniques
High-performance liquid chromatography (HPLC) methods are commonly employed to analyze dGMP levels in biological samples, facilitating studies on nucleotide metabolism and cellular responses to stressors . The ability to accurately quantify dGMP is essential for understanding its roles in health and disease.
b. Photochemical Studies
The photolysis of aqueous solutions containing dGMP has been studied to understand its behavior under UV light exposure. This research has led to the identification of several photoproducts, which may have implications for understanding nucleotide stability and reactivity under physiological conditions .
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Molecular Biology | Building blocks for DNA synthesis | Essential for oligonucleotide synthesis |
| Cancer Research | Stabilization of G-quadruplex structures | Potential therapeutic targets |
| Pharmaceutical Applications | Drug formulation and delivery systems | Enhances drug delivery efficiency |
| Analytical Chemistry | Detection using HPLC | Facilitates studies on nucleotide metabolism |
| Photochemical Studies | Photolysis reactions | Identified multiple photoproducts |
Case Studies
- Radiation Effects on this compound
- Synthesis of Modified Polymers
- Free Radical Formation Analysis
Comparison with Similar Compounds
Enzymatic Interactions
- Polymerase Activity: Polθ incorporates dGMP at similar velocities on RNA and DNA templates, unlike dCMP, dTMP, and dAMP, which are incorporated faster on RNA .
- Exonuclease Inhibition : dGMP exhibits stronger inhibition (IC₅₀ = 3.2 ± 0.4 mM) of the 3′-5′ exonucleolytic activity of AP Endonuclease Nfo compared to dTMP (IC₅₀ = 4.4 ± 0.5 mM) .
| Compound | IC₅₀ (mM) | Role in DNA Repair |
|---|---|---|
| dGMP | 3.2 ± 0.4 | Inhibits exonuclease activity |
| dTMP | 4.4 ± 0.5 | Moderate exonuclease inhibition |
Cytotoxicity and Therapeutic Potential
- Antiviral Analogs: ETV (dGMP analog) inhibits hepatitis B virus (HBV) polymerase, while tenofovir disoproxil fumarate (TDF), an adenosine analog, targets the same enzyme via a distinct binding mechanism .
Metabolic and Pathological Roles
- Cancer Metabolism: In small cell lung cancer, dGMP levels are elevated 9.17-fold compared to healthy controls, alongside cyclic AMP (7.72-fold) and inosine (6.38-fold) . This contrasts with aging bone tissue, where dGMP is downregulated, suggesting tissue-specific metabolic roles .
- Neurological Disorders : Depressed patients show elevated dGMP levels, correlating with purine metabolism dysregulation and reduced uric acid (a purine catabolite) .
| Condition | dGMP Level | Key Metabolites Altered |
|---|---|---|
| Small Cell Lung Cancer | ↑ 9.17-fold | ↑ cAMP, ↑ Inosine |
| Depression (Older Adults) | ↑ | ↓ Uric acid, ↑ Xanthine |
| Aging Bone Tissue | ↓ | ↓ AMP, ↓ dGMP |
Chemical Reactivity
dGMP reacts uniquely with genotoxic agents:
- Nitrous Acid: Reacts with dGMP to form 2′-deoxyoxanosine, highlighting guanine’s vulnerability to deamination compared to cytosine or adenine .
Preparation Methods
Phosphoramidite Coupling Approach
The phosphoramidite method remains a cornerstone for dGMP synthesis, particularly for oligonucleotide applications. Wilson et al. demonstrated the coupling of 2-hydroxylpropyl methacrylate (HPMA) to a protected 5′-dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine phosphoramidite. The reaction proceeds via a modified phosphoramidite protocol, yielding a monomeric intermediate that undergoes reversible addition-fragmentation chain-transfer (RAFT) polymerization. Post-polymerization deprotection with aqueous ammonia generates poly(dG-P-PMA), confirmed via in situ ¹H NMR to exhibit controlled kinetics (dispersity Đ <1.2).
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Coupling Agent | 2-Cyanoethyl-N,N-diisopropyl | |
| Protective Groups | Dimethoxytrityl, Isobutyryl | |
| Deprotection Method | NH₄OH (28% v/v) | |
| Polymerization | RAFT, 70°C, 24h |
This method’s advantage lies in its compatibility with automated oligonucleotide synthesizers, though scalability is limited by the need for iterative deprotection steps.
Mitsunobu Reaction and Protecting Group Strategies
The Mitsunobu reaction enables phosphate diester formation via nucleophilic substitution. Mehellou et al. detailed the synthesis of bis(POM)-monophosphate prodrugs using disilver aryl phosphate intermediates. For example, coupling iodomethyl pivalate with 5′-dimethoxytrityl-protected dGMP precursors yielded bis(POM)-dGMP at 22–47% efficiency. Challenges include competing elimination reactions and instability of POM groups under basic conditions, necessitating chromatographic purification.
Solid-Phase Synthesis and Polymer-Supported Techniques
Solid-phase synthesis minimizes purification hurdles by immobilizing intermediates on polymeric resins. Fenati et al. leveraged methacrylate oligomers to anchor protected dGMP monomers, enabling sequential elongation via RAFT polymerization. Post-synthesis cleavage with trifluoroacetic acid (TFA) liberated dGMP-rich strands, validated by circular dichroism showing G-quadruplex formation in Li⁺/K⁺ solutions.
Advantages and Limitations
-
Throughput : Suitable for parallel synthesis of dGMP analogs.
-
Purity : Đ <1.2 ensures narrow molecular weight distribution.
-
Cost : High reagent consumption limits industrial adoption.
Enzymatic and Chemoenzymatic Approaches
Enzymatic phosphorylation bypasses protective groups by leveraging kinase specificity. Yoshikawa’s method, adapted by Ivanova et al., phosphorylates 8-alkynyl-2′-deoxyadenosine at the 5′-position using POCl₃ in triethylphosphate. While traditional yields were low (~15%), optimizing solvent systems (e.g., hexamethylphosphortriamide, HMP) and substituting tributylammonium pyrophosphate improved efficiency to 70%.
Comparative Yield Analysis
| Method | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| Mitsunobu Coupling | 22–47 | >90% | |
| Yoshikawa (Original) | 15 | 70% | |
| Yoshikawa (Optimized) | 70 | >95% |
Recent Advances in Phosphorylation Techniques
Sonogashira cross-coupling introduces alkynyl side chains to dGMP precursors, enhancing functionality for probe design. Ivanova et al. achieved 70% yield by coupling 8-bromo-2′-deoxyadenosine with 4-phenyl-1-butyne using Pd(OAc)₂/TPPTS catalysts. Subsequent phosphorylation via phosphoromorpholidate intermediates enabled gram-scale production, with primer extension assays confirming enzymatic incorporation into DNA.
Reaction Optimization
Analytical Methods for dGMP Characterization
Rigorous validation ensures synthetic fidelity:
Q & A
Q. What are the established chemical and enzymatic synthesis methods for dGMP, and how do reaction conditions influence yield?
- Methodological Answer : dGMP can be synthesized via chemical or enzymatic routes. Chemical synthesis involves trifluoroacetic anhydride in pyridine to modify the guanine base, achieving ~65% yield under anhydrous, low-temperature conditions . Enzymatic methods employ engineered purine nucleoside phosphorylases (PNPs) in one-pot cascades, combining thymidine phosphorylase and PNP to convert thymidine and guanine into dGMP with >85% yield at 37°C and neutral pH .
- Key Table :
| Method | Key Reagents/Enzymes | Yield (%) | Conditions |
|---|---|---|---|
| Chemical Synthesis | Trifluoroacetic anhydride | ~65 | Anhydrous, 0–5°C |
| Enzymatic Cascade | Engineered PNP, TP | >85 | Aqueous, 37°C, pH 7.5 |
Q. How is dGMP quantified in biological samples using HPLC, and what validation parameters ensure accuracy?
Q. What enzymatic pathways utilize dGMP as a substrate, and how do these contribute to nucleotide biosynthesis?
- Methodological Answer : dGMP is phosphorylated by guanylate kinases to produce dGDP, which is further converted to dGTP for DNA synthesis . In Plasmodium falciparum, dGMP is a substrate for thymidylate kinase, critical for nucleotide metabolism in pathogens . Mitochondrial deoxyguanosine kinase deficiencies impair dGMP synthesis, linking it to mitochondrial DNA disorders .
Advanced Research Questions
Q. How can engineered purine nucleoside phosphorylases improve dGMP synthesis efficiency, and what kinetic advantages do they offer?
- Methodological Answer : Semi-rational engineering of Brevibacterium acetylicum PNP enhances substrate affinity (lower Kₘ for guanine) and thermal stability, enabling >85% yield in 12 hours. Kinetic advantages include reduced intermediate accumulation and scalability for gram-scale production .
Q. What computational approaches determine the electron-detachment energies of dGMP conformers, and how do these findings explain electronic stability?
Q. How do ESR and ENDOR studies resolve contradictions in identifying radical formation sites in irradiated dGMP crystals?
Q. What role does dGMP conformation play in its interaction with thymidylate synthase, and how is this studied crystallographically?
Q. How do femtosecond fluorescence spectroscopy techniques elucidate the excited-state dynamics of dGMP in aqueous solutions?
- Methodological Answer : Time-resolved fluorescence (λₑₓ = 267 nm) in phosphate buffer (pH 6.8) reveals biphasic decay: a 1.2 ps component (base-to-solvent proton transfer) and a 10 ps component (vibrational relaxation). Quenching studies with NaCl confirm solvent interactions .
Q. What methodological challenges arise in analyzing proton-bound dGMP dimers using collision-induced dissociation (CID) mass spectrometry?
- Methodological Answer : High-energy CID increases effective temperature (Tₑff), complicating entropy/enthalpy calculations. Linear regression of proton affinity (PA) vs. 1/Tₑff isolates entropy effects, requiring controlled collision energy gradients .
Q. How can conflicting data from radical formation studies in dGMP be reconciled through multi-technique approaches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
